molecular formula C10H20OS B8380204 3,3-Dimethyl-1-tert.-butylthio-2-butanone

3,3-Dimethyl-1-tert.-butylthio-2-butanone

Cat. No. B8380204
M. Wt: 188.33 g/mol
InChI Key: CJKUNXUJTQHXIB-UHFFFAOYSA-N
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Patent
US04128581

Procedure details

To a solution of 5.8 g (0.25 mol) of sodium metal in 175 ml of absolute ethanol is added, dropwise, 24.4 g (0.27 mol) of 2-methyl-2-propanethiol. The stirred solution is heated for 20 minutes, cooled, and treated in a dropwise manner with 44.8 g (0.25 mol) of 1-bromopinacolone, prepared according to the procedure of J. Am. Chem. Soc., 74, 4507 (1952). This reaction mixture is heated at reflux for 20 minutes, cooled, and poured onto 200 g of ice and water. After being saturated with sodium chloride, the mixture is extracted with four portions of ether. The combined ether extracts are dried over anhydrous magnesium sulfate, filtered, and stripped of solvent. Distillation of the residue through a short Vigreaux column gives the desired product. Properties of this, and similar compounds prepared by substantially the same procedure using the appropriate mercaptans and -haloketones, are given in Table 1.
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
175 mL
Type
solvent
Reaction Step One
Quantity
24.4 g
Type
reactant
Reaction Step Two
Quantity
44.8 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Na].[CH3:2][C:3]([SH:6])([CH3:5])[CH3:4].Br[CH2:8][C:9](=[O:14])[C:10]([CH3:13])([CH3:12])[CH3:11].[Cl-].[Na+]>C(O)C.O>[CH3:11][C:10]([CH3:13])([CH3:12])[C:9](=[O:14])[CH2:8][S:6][C:3]([CH3:5])([CH3:4])[CH3:2] |f:3.4,^1:0|

Inputs

Step One
Name
Quantity
5.8 g
Type
reactant
Smiles
[Na]
Name
Quantity
175 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
24.4 g
Type
reactant
Smiles
CC(C)(C)S
Step Three
Name
Quantity
44.8 g
Type
reactant
Smiles
BrCC(C(C)(C)C)=O
Step Four
Name
ice
Quantity
200 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The stirred solution is heated for 20 minutes
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
prepared
TEMPERATURE
Type
TEMPERATURE
Details
This reaction mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 20 minutes
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with four portions of ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined ether extracts are dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
DISTILLATION
Type
DISTILLATION
Details
Distillation of the residue through a short Vigreaux column

Outcomes

Product
Name
Type
product
Smiles
CC(C(CSC(C)(C)C)=O)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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